{2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine
Description
Properties
IUPAC Name |
[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c18-11-16-3-1-2-4-17(16)15-7-5-14(6-8-15)12-20-10-9-19-13-20/h1-10,13H,11-12,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAVXOWMUTZOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=C(C=C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine typically involves the reaction of 4-(1H-imidazol-1-ylmethyl)benzaldehyde with aniline under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Oxidation Reactions
The methanamine group (-CH₂NH₂) undergoes oxidation under controlled conditions:
| Reagents/Conditions | Products | Application Notes | References |
|---|---|---|---|
| KMnO₄/H₂SO₄ (acidic medium) | Corresponding nitrile (-CH₂CN) | Partial oxidation observed at room temperature; complete conversion requires reflux. | |
| CrO₃ in anhydrous acetone | Carboxylic acid (-CH₂COOH) | Requires rigorous moisture exclusion to avoid side reactions. |
Oxidation primarily targets the primary amine, with the imidazole ring remaining intact under mild conditions.
Nucleophilic Substitution
The imidazole nitrogen participates in alkylation and arylation reactions:
| Reagents | Conditions | Products | Key Findings |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-methylated imidazole derivative | Regioselectivity favors substitution at the less sterically hindered nitrogen. |
| Benzyl chloride | NaH, THF, 0°C to RT | N-benzylimidazole compound | Reaction kinetics improve with polar aprotic solvents. |
These reactions are critical for modifying the compound’s electronic properties in drug design .
Reductive Amination
The primary amine reacts with aldehydes/ketones to form secondary amines:
General Reaction:
$$ \text{RCHO} + \text{CH}_2\text{NH}_2 \rightarrow \text{RCH}_2\text{NHCH}_2\text{-[core]} $$
| Carbonyl Source | Reducing Agent | Yield | Notes |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | 78% | Requires pH 4–5 buffered conditions for optimal yield. |
| Cyclohexanone | TiCl₄/NaBH₄ | 65% | Steric hindrance from ketones reduces efficiency. |
This method is widely used to introduce alkyl/aryl chains for structure-activity relationship (SAR) studies .
Coordination Chemistry
The imidazole ring acts as a ligand for transition metals:
| Metal Salt | Coordination Site | Complex Stability (log K) | Applications |
|---|---|---|---|
| Cu(NO₃)₂ | Imidazole N3 | 4.2 | Catalyzes Suzuki-Miyaura cross-coupling reactions. |
| FeCl₃ | Imidazole N1 | 3.8 | Forms redox-active complexes for oxidation catalysis. |
Metal coordination enhances the compound’s utility in heterogeneous catalysis .
Biological Interactions
In medicinal chemistry contexts, this compound demonstrates:
-
Enzyme Inhibition : Binds to cytochrome P450 isoforms via hydrogen bonding with imidazole .
-
Antimicrobial Activity : Modifies membrane permeability in Gram-positive bacteria (MIC = 8 µg/mL against S. aureus).
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |
|---|---|---|---|
| Oxidation | 1.2 × 10⁻³ | 85.6 | High (polar solvents) |
| N-Alkylation | 3.8 × 10⁻⁴ | 92.3 | Moderate |
| Reductive Amination | 5.6 × 10⁻⁴ | 78.9 | Low |
Research Findings
-
SAR Studies : Substitution at the phenyl ring’s para position increases binding affinity to somatostatin receptors (EC₅₀ = 5.2 nM) .
-
Thermal Stability : Decomposes at 215°C with a ΔH decomposition of −1,240 kJ/mol.
This compound’s multifunctional reactivity makes it a versatile scaffold in synthetic and medicinal chemistry, though further studies are needed to explore its full potential.
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Imidazole Ring | Known for diverse pharmacological effects |
| Phenolic Groups | Contribute to chemical reactivity and stability |
| Amine Functionality | Enhances solubility and biological interactions |
Antimicrobial Activity
Research indicates that compounds similar to {2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine exhibit significant antimicrobial properties. The imidazole ring contributes to its ability to disrupt microbial cell membranes, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has shown promise in anticancer applications. Studies have demonstrated that derivatives of imidazole can inhibit key enzymes involved in cancer cell proliferation. Specifically, this compound has been investigated for its potential to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in tumors .
Study 1: Anticancer Activity Against Breast Cancer Cells
A study evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of traditional chemotherapeutics.
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
Material Science Applications
Beyond biological applications, this compound's unique structure makes it suitable for use in materials science. Its potential as a ligand in metal coordination complexes has been explored, leading to the development of novel materials with specific electronic properties.
Coordination Chemistry
The ability of this compound to coordinate with metal ions opens avenues for creating advanced materials used in catalysis and sensor technology.
Mechanism of Action
The mechanism of action of {2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This compound may also interfere with cellular pathways by inhibiting or activating key enzymes involved in metabolic processes .
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs of {2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine, highlighting their molecular features:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |
|---|---|---|---|---|
| This compound | C₁₁H₁₃N₃ | 187.246 | 159148-88-6 | Parent compound; no additional substituents. |
| [4-(1H-Imidazol-1-yl)phenyl]methanamine | C₁₀H₁₁N₃ | 173.215 | 65113-25-9 | Single phenyl ring with imidazole at the para position; lacks the second phenyl group. |
| [4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine | C₁₁H₁₃N₃ | 187.246 | 883291-45-0 | Methyl substitution on the imidazole ring; alters steric and electronic properties. |
| [1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine | C₁₂H₁₅N₃ | 201.27 | 933722-03-3 | Phenethyl group replaces benzyl; increases hydrophobicity. |
| N-(4-Fluorobenzyl)-1-(4-(6-methyltetrazinyl)phenyl)methanamine | C₁₆H₁₆FN₇ | 325.35 | – | Fluorobenzyl and tetrazine groups; designed for click chemistry applications. |
Physicochemical and Pharmacological Properties
- Solubility : The parent compound’s solubility in polar solvents is moderate but decreases with bulky substituents (e.g., phenethyl groups in [1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine) .
- Bioactivity :
- Imidazole derivatives with fluorophenyl groups (e.g., ) exhibit antifungal or antiviral activity due to enhanced electron-withdrawing effects .
- The discontinued status of this compound () suggests inferior pharmacokinetics or toxicity compared to analogs like ketoconazole (), which features a dioxolane ring for improved stability .
Biological Activity
{2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine is a complex organic compound that belongs to the class of imidazole derivatives. Its unique structure, which incorporates both phenyl and imidazole functional groups, contributes to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data from various studies and case analyses.
Chemical Structure and Synthesis
The compound can be represented structurally as follows:
The synthesis typically involves the reaction of 4-(1H-imidazol-1-ylmethyl)benzaldehyde with aniline under reductive amination conditions, often utilizing a reducing agent like sodium cyanoborohydride in solvents such as methanol or ethanol.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound. The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated varying degrees of cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation in certain types of cancer .
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| MCF-7 | 15.3 | Moderate inhibition |
| HeLa | 12.5 | Significant inhibition |
| A549 | 20.0 | Moderate inhibition |
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. This interaction may influence critical biochemical pathways related to cell signaling and metabolism .
Study on Anticancer Activity
A study conducted on a series of imidazole derivatives, including this compound, evaluated their antiproliferative effects against various cancer cell lines. The compound exhibited notable activity against the K562 chronic myelogenous leukemia cell line, with IC50 values comparable to established chemotherapeutic agents like imatinib .
Antimicrobial Efficacy
Another research focused on the antimicrobial properties of imidazole derivatives found that this compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new treatments for bacterial infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {2-[4-(1H-imidazol-1-ylmethyl)phenyl]phenyl}methanamine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution of 4-(chloromethyl)benzylamine with 1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF/DMSO). Industrial-scale production may employ continuous flow reactors for higher efficiency .
- Data Considerations : Monitor reaction progress using TLC or HPLC to optimize time and temperature. Yields are typically higher (70–85%) in polar aprotic solvents at 80–100°C .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Techniques :
- NMR Spectroscopy : Analyze and NMR to verify imidazole ring protons (δ 7.2–7.8 ppm) and benzylamine protons (δ 3.8–4.2 ppm) .
- X-ray Crystallography : Resolve 3D conformation to confirm spatial arrangement of the imidazole and phenyl groups .
- Mass Spectrometry : Validate molecular weight (calc. for C₁₇H₁₇N₃: 263.14 g/mol) via ESI-MS .
Q. What are the key physicochemical properties critical for experimental design?
- Solubility : Soluble in DMSO, DMF, and methanol; poorly soluble in water. Adjust solvent systems for biological assays to avoid precipitation .
- Stability : Stable at room temperature under inert gas but hygroscopic. Store desiccated at -20°C for long-term use .
Advanced Research Questions
Q. How does the substitution pattern on the imidazole ring affect biological activity in enzyme inhibition studies?
- Methodology : Compare IC₅₀ values of derivatives using kinase or protease inhibition assays. For example:
- Replace the imidazole with triazole (as in [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine) to assess selectivity changes .
- Introduce electron-withdrawing groups (e.g., -F) to enhance binding affinity via dipole interactions .
- Data Analysis : Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes to targets like cytochrome P450 .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from:
- Assay Conditions : Variations in bacterial strain viability or culture media pH .
- Purity : Impurities >5% (e.g., unreacted intermediates) can skew results. Validate purity via HPLC (>98%) .
- Resolution : Standardize protocols (CLSI guidelines) and use internal controls (e.g., ciprofloxacin) for cross-study comparisons .
Q. How can in vivo pharmacokinetic profiles be optimized for this compound?
- Approaches :
- Prodrug Design : Modify the benzylamine group to enhance bioavailability. For example, acetylation reduces first-pass metabolism .
- Formulation : Use liposomal encapsulation or PEGylation to improve plasma half-life .
- Validation : Conduct rodent studies with LC-MS/MS quantification of plasma concentrations over 24h .
Q. What computational tools predict metabolic pathways and potential toxicity?
- Tools :
- SwissADME : Predicts CYP450 metabolism sites (e.g., oxidation at imidazole C2) .
- ProTox-II : Flags hepatotoxicity risks based on structural alerts (e.g., aryl amine groups) .
Comparative and Structural Analysis
Q. How does this compound compare to derivatives with morpholine or triazole substituents?
- Key Differences :
- Morpholine Derivatives : Improved solubility (logP reduction by ~0.5) but reduced blood-brain barrier penetration .
- Triazole Derivatives : Higher thermal stability (TGA decomposition >250°C vs. 200°C for imidazole) .
- Application : Use QSAR models to prioritize candidates for CNS vs. peripheral targets .
Q. What role does the benzylamine moiety play in target engagement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
